molecular formula C15H11NS B12717228 N,3-diphenylprop-2-ynethioamide CAS No. 14901-33-8

N,3-diphenylprop-2-ynethioamide

Cat. No.: B12717228
CAS No.: 14901-33-8
M. Wt: 237.32 g/mol
InChI Key: BFZUFBOVFYMLLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,3-diphenylprop-2-ynethioamide is an organic compound that belongs to the class of chalcones Chalcones are α,β-unsaturated ketones with two aromatic rings linked by a three-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-diphenylprop-2-ynethioamide typically involves the reaction of acetophenone with substituted benzaldehyde in the presence of a base, such as potassium hydroxide, in ethanol. This reaction, known as the Claisen-Schmidt condensation, results in the formation of the chalcone framework. The thioamide group is then introduced through further chemical modifications.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N,3-diphenylprop-2-ynethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N,3-diphenylprop-2-ynethioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,3-diphenylprop-2-ynethioamide involves its interaction with specific molecular targets and pathways. The compound’s thioamide group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity. Additionally, its aromatic rings can participate in π-π interactions with biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    1,3-diphenylprop-2-en-1-one:

    1,3-diphenylprop-2-yn-1-one: Similar to N,3-diphenylprop-2-ynethioamide but with a carbonyl group instead of a thioamide.

Uniqueness

This compound is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

14901-33-8

Molecular Formula

C15H11NS

Molecular Weight

237.32 g/mol

IUPAC Name

N,3-diphenylprop-2-ynethioamide

InChI

InChI=1S/C15H11NS/c17-15(16-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10H,(H,16,17)

InChI Key

BFZUFBOVFYMLLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC(=S)NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.